molecular formula C12H18O3 B12646012 (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate CAS No. 94087-84-0

(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate

Cat. No.: B12646012
CAS No.: 94087-84-0
M. Wt: 210.27 g/mol
InChI Key: DFLMJIAINCTAIP-ARJAWSKDSA-N
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Description

(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate is an organic compound known for its unique structure and properties It is a derivative of 2-oxocyclopentanecarboxylate, featuring a hexenyl group in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with (Z)-3-hexenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase-transfer catalysts and microreactors can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It can be incorporated into peptides or proteins for structural and functional studies .

Medicine

Research in medicine explores the compound’s potential as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma profile makes it valuable in the formulation of perfumes and food additives .

Mechanism of Action

The mechanism by which (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into enzyme pockets, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate stands out due to its hexenyl group, which imparts unique chemical and physical properties.

Properties

CAS No.

94087-84-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-9-15-12(14)10-7-6-8-11(10)13/h3-4,10H,2,5-9H2,1H3/b4-3-

InChI Key

DFLMJIAINCTAIP-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C1CCCC1=O

Canonical SMILES

CCC=CCCOC(=O)C1CCCC1=O

Origin of Product

United States

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